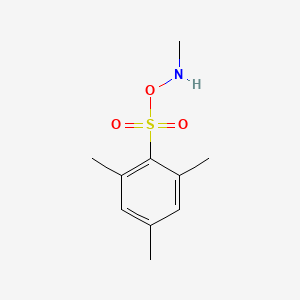
Methylamino 2,4,6-trimethylbenzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylamino 2,4,6-trimethylbenzene-1-sulfonate is a chemical compound widely used in scientific research due to its versatile applications. It serves as a valuable tool in various fields, including pharmaceuticals, organic synthesis, and material science, owing to its unique properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods: In industrial settings, the production of Methylamino 2,4,6-trimethylbenzene-1-sulfonate is scaled up using optimized reaction conditions to maximize yield and efficiency. This often involves continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: Methylamino 2,4,6-trimethylbenzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions are common, where the methylamino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and acids (sulfuric acid) are frequently employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of substituted aromatic compounds .
Applications De Recherche Scientifique
Methylamino 2,4,6-trimethylbenzene-1-sulfonate is utilized in numerous scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is employed in biochemical assays and as a probe in molecular biology studies.
Industry: The compound is used in the manufacturing of dyes, polymers, and other industrial products
Mécanisme D'action
The mechanism by which Methylamino 2,4,6-trimethylbenzene-1-sulfonate exerts its effects involves its interaction with specific molecular targets. The sulfonate group can participate in various chemical reactions, while the methylamino group can form hydrogen bonds and other interactions with biological molecules. These interactions can influence the compound’s reactivity and its role in different pathways .
Comparaison Avec Des Composés Similaires
2,4,6-Trimethylbenzene: Lacks the methylamino and sulfonate groups, making it less reactive in certain applications.
Methylamino 2,4,6-trimethylbenzene: Similar structure but without the sulfonate group, affecting its solubility and reactivity.
2,4,6-Trimethylbenzenesulfonic acid: Contains the sulfonate group but lacks the methylamino group, altering its chemical properties
Uniqueness: Methylamino 2,4,6-trimethylbenzene-1-sulfonate is unique due to the presence of both the methylamino and sulfonate groups, which confer distinct reactivity and versatility in various applications. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it valuable in multiple fields.
Propriétés
Formule moléculaire |
C10H15NO3S |
|---|---|
Poids moléculaire |
229.30 g/mol |
Nom IUPAC |
methylamino 2,4,6-trimethylbenzenesulfonate |
InChI |
InChI=1S/C10H15NO3S/c1-7-5-8(2)10(9(3)6-7)15(12,13)14-11-4/h5-6,11H,1-4H3 |
Clé InChI |
YGSMVCXWMDKDET-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)S(=O)(=O)ONC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{1-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]piperidin-4-yl}acetonitrile](/img/structure/B13508564.png)
![(1R,4S)-1,6,6-trimethylbicyclo[2.1.1]hexan-5-amine hydrochloride](/img/structure/B13508573.png)
![5-Methyl-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B13508581.png)
![3-[1-(Trifluoromethyl)cyclobutyl]benzoic acid](/img/structure/B13508593.png)

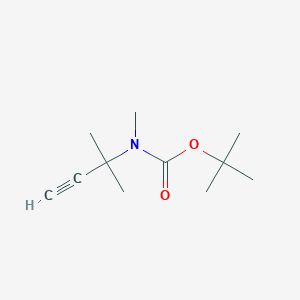
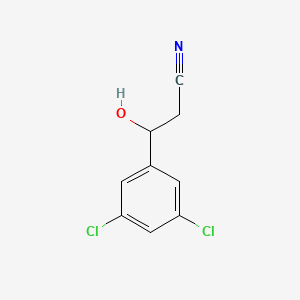
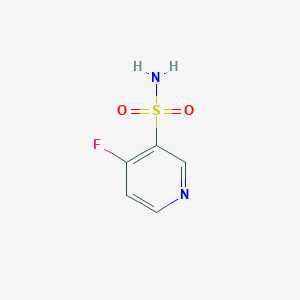

![1-[1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B13508625.png)
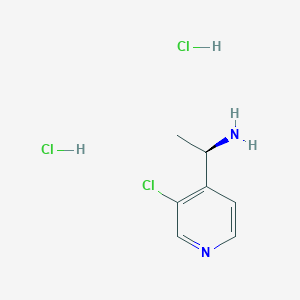
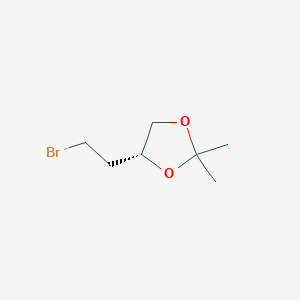
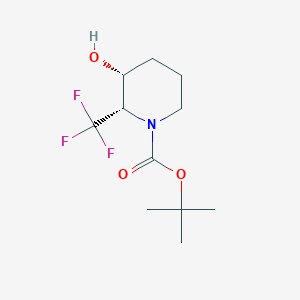
![rac-(3aR,4S,9bS)-6-(trifluoromethyl)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13508643.png)
